3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a chloro-substituted benzene ring, a methoxy group, and a thiophene moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with 4-methylbenzenesulfonamide, nitration followed by reduction can introduce the amino group.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Substitution Reaction: The chloro group can be substituted with a 2-methoxy-2-(thiophen-3-yl)ethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The chloro group can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could potentially be investigated for its activity against various bacterial strains.
Medicine
Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential therapeutic applications, including antibacterial and antifungal activities.
Industry
Industrially, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these areas due to its structural features.
Mechanism of Action
The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for 3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide would need to be investigated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is unique due to its specific substitutions on the benzene ring and the presence of the thiophene moiety. These structural features may confer unique chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10-3-4-12(7-13(10)15)21(17,18)16-8-14(19-2)11-5-6-20-9-11/h3-7,9,14,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTUGUQVKVNKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.